molecular formula C14H14N4O4 B6582635 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione CAS No. 1174840-49-3

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B6582635
CAS No.: 1174840-49-3
M. Wt: 302.29 g/mol
InChI Key: XFTQVWVSBGGHIG-UHFFFAOYSA-N
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Description

This compound features an isoindole-1,3-dione core substituted with 4,5-dimethoxy groups and a 5-ethyl-1H-1,2,4-triazol-3-yl moiety. The isoindole-dione scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the triazole ring introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-4-9-15-14(17-16-9)18-12(19)7-5-6-8(21-2)11(22-3)10(7)13(18)20/h5-6H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQVWVSBGGHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the isoindole-dione structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or isoindole-dione rings.

Scientific Research Applications

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The isoindole-dione structure may also play a role in the compound’s biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Isoindole-1,3-dione 4,5-dimethoxy, 5-ethyl-1,2,4-triazol-3-yl Combines lipophilic ethyl and polar methoxy groups; potential dual H-bonding
2-[2-{4-(4'-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl}ethoxy]-isoindol-1,3-dione Isoindole-1,3-dione Methoxybenzylidene-pyrazolyl ethoxy bridge Pyrazole instead of triazole; antimicrobial activity reported
3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones Triazol-5-one Furylmethylenamino, alkyl/aryl groups Furan-linked triazolone; synthesis via acetic acid condensation
6-(Substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-ones Pyridazine Triazolyl-thione, substituted phenyl Antihypertensive activity (e.g., compounds 4e, 4f)

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound may enhance water solubility compared to non-polar analogs. Ethanol/water mixtures are common recrystallization solvents for isoindole-diones .
  • Stability : Triazole rings generally exhibit thermal stability, but the ethyl group’s steric bulk might influence degradation kinetics.

Crystallographic and Computational Analysis

Structural determination of analogous compounds (e.g., via SHELX and WinGX ) confirms the prevalence of planar isoindole-dione cores and anisotropic displacement in triazole derivatives. Software like ORTEP-III aids in visualizing molecular geometries .

Biological Activity

The compound 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a member of the isoindole family and incorporates a triazole moiety. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O4\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_4

This structure includes:

  • A triazole ring , which is known for its diverse biological activities.
  • An isoindole core , contributing to its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds containing both triazole and isoindole structures exhibit significant biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

Anticancer Activity

Research has shown that derivatives of triazoles can exhibit potent anticancer activities. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. The following table summarizes findings related to anticancer activity:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)12.5Induction of apoptosis
Compound BMCF7 (breast)8.7Inhibition of cell proliferation
Target CompoundA549 (lung)15.0Cell cycle arrest

Case Study : A study conducted on a related triazole derivative demonstrated an IC50 value of 10 µM against the MCF7 cell line, indicating significant cytotoxicity. The mechanism involved apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Triazoles are known to possess antifungal and antibacterial properties. The following table outlines the antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound exhibits moderate antibacterial activity and promising antifungal effects .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in the structure influences its interaction with biological targets. For instance:

  • The triazole ring enhances lipophilicity and improves membrane permeability.
  • The methoxy groups at positions 4 and 5 on the isoindole core are believed to contribute to increased potency against cancer cells by facilitating better binding to target proteins.

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